1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine
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Overview
Description
1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine is a heterocyclic compound that features both azetidine and piperidine rings. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties, which can be leveraged for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with various NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound can be used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the piperidine ring can enhance the compound’s binding affinity to certain receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: This compound shares the azetidine ring but differs in its substituents.
3-Allylazetidin-2-one: Another similar compound with an azetidine ring and different substituents.
3-(Buta-1,3-dien-1-yl)azetidin-2-one: This compound also features an azetidine ring with unique substituents.
Uniqueness
1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine is unique due to its combination of azetidine and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and other fields.
Properties
Molecular Formula |
C11H22N2 |
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Molecular Weight |
182.31 g/mol |
IUPAC Name |
1-(azetidin-2-ylmethyl)-4,4-dimethylpiperidine |
InChI |
InChI=1S/C11H22N2/c1-11(2)4-7-13(8-5-11)9-10-3-6-12-10/h10,12H,3-9H2,1-2H3 |
InChI Key |
XJKHSNANHSYSDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)CC2CCN2)C |
Origin of Product |
United States |
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